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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-morpholin-3-yImethanol hydrochloride is a chiral organic compound that has garnered
significant attention as a versatile building block in medicinal chemistry and drug discovery. Its
structure, featuring a morpholine ring with a stereocenter at the 3-position and a reactive
hydroxymethyl group, makes it a valuable synthon for the creation of more complex molecules
with potential therapeutic applications. The morpholine scaffold itself is a privileged structure in
drug design, often imparting favorable physicochemical properties such as improved aqueous
solubility and metabolic stability to parent molecules. This technical guide provides a
comprehensive overview of the molecular structure, properties, synthesis, and potential
applications of (R)-morpholin-3-ylmethanol hydrochloride.

Molecular Structure and Properties

(R)-morpholin-3-ylmethanol hydrochloride is the hydrochloride salt of the (R)-enantiomer of
3-hydroxymethylmorpholine. The presence of the chiral center is a critical feature, as
stereochemistry plays a pivotal role in the interaction of small molecules with biological targets.

Chemical and Physical Properties
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A summary of the key chemical and physical properties of (R)-morpholin-3-ylmethanol
hydrochloride and its corresponding free base are presented in Table 1. It is important to note
that while some experimental data for the free base is available, specific experimental values
for the hydrochloride salt are not widely reported in the literature.

Property Value Source

. [(BR)-morpholin-3-
Chemical Name ) [1]
yllmethanol;hydrochloride

CAS Number 1212377-10-0 2]
Molecular Formula CsH12CINO:2 [1]
Molecular Weight 153.61 g/mol [1]
InChi Key WFLUDHY XVXRFLY- 2]

NUBCRITNSA-N

C1COC--INVALID-LINK--

Canonical SMILES [1]
Co.Cl
White to yellow solid

Appearance ) [3]
(predicted)

Melting Point (free base) 70-76 °C [4]

Boiling Point (free base) 200-210 °C (at 760 mmHg) [4]

- Soluble in water, ethanol, and

Solubility (free base) [4]

chloroform

Table 1: Physicochemical Properties of (R)-morpholin-3-ylmethanol hydrochloride and its
free base.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of (R)-
morpholin-3-ylmethanol hydrochloride. While experimental spectra for this specific
compound are not readily available in public databases, predicted data based on its structure
and the analysis of similar morpholine derivatives provide valuable insights.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons on the morpholine ring and the hydroxymethyl group. The proton at the chiral center
(C3) is of particular interest, and its coupling with adjacent protons can provide information
about the conformation of the morpholine ring. The protonation of the nitrogen atom by
hydrochloric acid will influence the chemical shifts of neighboring protons.[2]

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon
atoms in the molecule. The chemical shifts of the carbons in the morpholine ring, particularly
C3, are sensitive to the stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit a broad absorption band in
the 3400-3200 cm~* region, corresponding to the O-H stretching of the alcohol and the N-H
stretching of the ammonium group. C-H stretching vibrations are expected in the 3000-2850
cm~! range, and C-O stretching vibrations for the ether and alcohol functionalities would
appear in the fingerprint region (1260-1000 cm~1).[2]

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry of the free base
would likely show a prominent peak for the protonated molecule [M+H]*. High-resolution mass
spectrometry (HRMS) can confirm the elemental composition. Tandem mass spectrometry
(MS/MS) would reveal characteristic fragmentation patterns, including the loss of water (H20)
or the hydroxymethyl group (CH20H), and cleavage of the morpholine ring.[2]
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Spectroscopic Technique Predicted Key Features

Signals for morpholine ring protons,
1H NMR hydroxymethyl protons, and a broad signal for

the ammonium proton.

Five distinct carbon signals corresponding to the
13C NMR
molecular structure.

Broad O-H and N-H stretching bands (3400-
IR 3200 cm™1), C-H stretching (3000-2850 cm™1),
and C-O stretching (1260-1000 cm™1),

[M+H]* peak for the free base, with
Mass Spectrometry (ESI-MS) fragmentation involving loss of H20 and
CH20H.

Table 2: Predicted Spectroscopic Data for (R)-morpholin-3-ylmethanol and its hydrochloride
salt.

Experimental Protocols
Synthesis of (R)-morpholin-3-ylmethanol hydrochloride

A common strategy for the synthesis of (R)-morpholin-3-ylmethanol involves the use of a chiral
starting material to establish the desired stereochemistry. One such approach starts from (R)-
epichlorohydrin or its derivatives.[2] A general workflow for the synthesis and subsequent
hydrochloride salt formation is outlined below.

Chiral Starting Material Ring Opening and ¥ g A, (R)-morpholin-3-ylmethanol
GR)—eplch\omhydrm denvatlveD—>[ Cyclization N-Protected (R)-morpholin-3-ylmethanol Deprotection (Free Base) Salt Formation

Click to download full resolution via product page
Caption: Synthetic workflow for (R)-morpholin-3-ylmethanol hydrochloride.

Detailed Methodology:
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e Synthesis of the Free Base, (R)-morpholin-3-ylmethanol: A prominent method involves the
deprotection of an N-protected precursor. For instance, an N-benzyl protected intermediate
can be debenzylated via catalytic hydrogenation.

o Reaction: Dissolve the N-protected (R)-morpholin-3-ylmethanol in a suitable solvent like

ethanol.
o Catalyst: Add a palladium-based catalyst (e.g., palladium hydroxide on carbon).

o Hydrogenation: Stir the mixture under a hydrogen atmosphere until the reaction is
complete (monitored by techniques like TLC or LC-MS).

o Work-up: Filter off the catalyst and concentrate the solvent under reduced pressure to
obtain the crude free base. Purification can be achieved using column chromatography.

e Formation of the Hydrochloride Salt:

o Dissolution: Dissolve the crude (R)-morpholin-3-ylmethanol free base in an anhydrous
organic solvent such as diethyl ether or ethyl acetate.[2]

o Acidification: Add a solution of anhydrous hydrochloric acid (e.g., 2 M HCI in diethyl ether)
dropwise to the stirred solution.[2]

o Precipitation: The hydrochloride salt, being insoluble in the organic solvent, will precipitate
out of the solution.[2]

o Isolation and Purification: Collect the solid precipitate by filtration, wash with the organic
solvent, and dry under vacuum to yield the purified (R)-morpholin-3-ylmethanol
hydrochloride. Recrystallization can be performed for further purification if necessary.

Role in Drug Discovery and Development

(R)-morpholin-3-yImethanol hydrochloride serves as a crucial chiral building block for the
synthesis of more complex and biologically active molecules. The morpholine moiety is known
to enhance the pharmacokinetic properties of drug candidates.

Use as a Synthetic Intermediate
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A significant application of (R)-morpholin-3-ylmethanol is in the construction of substituted
triazine compounds. The nitrogen atom of the morpholine ring acts as a nucleophile, reacting
with cyanuric chloride in a stepwise manner. This allows for the controlled introduction of
various substituents onto the triazine core, enabling the generation of diverse chemical libraries
for high-throughput screening.[2]

(R)-morpholin-3-ylmethanol

Cyanuric Chloride

Nucleophilic Substitution
(0-5°C)

Monosubstituted Further Nucleophilic
Triazine Derivative Substitutions

Click to download full resolution via product page

Caption: Synthesis of triazine derivatives from (R)-morpholin-3-ylmethanol.

Biological Context and Potential Applications

While specific biological targets for (R)-morpholin-3-ylmethanol hydrochloride itself are not
well-documented in publicly available literature, the broader class of morpholine-containing
compounds exhibits a wide range of biological activities. The stereochemistry at the C3 position
is critical, and it is often the case that one enantiomer displays significantly higher potency or a
different pharmacological profile compared to the other. For instance, the (S)-enantiomer of
morpholin-3-ylmethanol has been investigated for its potential antimicrobial and cytotoxic
properties.[5]

The incorporation of the (R)-morpholin-3-ylmethanol scaffold into larger molecules can lead to
compounds with activities such as:

e Anticancer agents
» Antiviral agents

» Agents targeting the central nervous system][6]
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The development of drugs containing this chiral morpholine derivative often involves extensive
structure-activity relationship (SAR) studies to optimize potency, selectivity, and
pharmacokinetic properties.[2]

Conclusion

(R)-morpholin-3-ylmethanol hydrochloride is a key chiral building block with significant
potential in the field of drug discovery and development. Its well-defined stereochemistry and
the presence of versatile functional groups allow for its incorporation into a wide array of
complex molecules. While detailed experimental data and specific biological targets for the
compound itself are not extensively reported, its utility as a synthetic intermediate is well-
established. Further research into the direct biological activities of this compound and the
continued use of this scaffold in the synthesis of novel therapeutic agents will undoubtedly
contribute to the advancement of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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